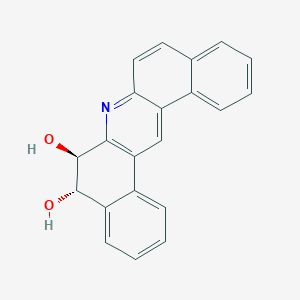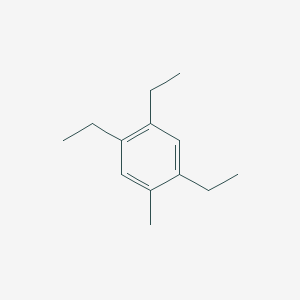
2,4,5-Triethyltoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triethyltoluene (TET) is a colorless liquid organic compound that belongs to the family of aromatic hydrocarbons. It is widely used in various industries, including petroleum, chemical, and pharmaceuticals, due to its unique chemical properties. TET is a versatile chemical compound that has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,4,5-Triethyltoluene is not fully understood. However, it is believed that 2,4,5-Triethyltoluene acts as a neurotoxin by interfering with the function of the nervous system. 2,4,5-Triethyltoluene has been shown to inhibit the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
2,4,5-Triethyltoluene has been shown to have a range of biochemical and physiological effects. In animal studies, 2,4,5-Triethyltoluene has been shown to cause liver damage, kidney damage, and changes in blood chemistry. 2,4,5-Triethyltoluene has also been shown to cause reproductive toxicity in male rats. In addition, 2,4,5-Triethyltoluene has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-Triethyltoluene has several advantages as a solvent in lab experiments. It has a low toxicity and is relatively easy to handle. 2,4,5-Triethyltoluene is also a good solvent for a wide range of compounds, including polar and nonpolar compounds. However, 2,4,5-Triethyltoluene has some limitations as a solvent. It has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. In addition, 2,4,5-Triethyltoluene is not a good solvent for some compounds, including certain acids and bases.
Orientations Futures
There are several future directions for research on 2,4,5-Triethyltoluene. One area of research is the development of new synthesis methods for 2,4,5-Triethyltoluene that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,4,5-Triethyltoluene and its effects on the nervous system. In addition, there is a need for further research on the biochemical and physiological effects of 2,4,5-Triethyltoluene, particularly in humans. Finally, there is a need for research on the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Conclusion
In conclusion, 2,4,5-Triethyltoluene is a versatile chemical compound that has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, as a reference standard in gas chromatography and mass spectrometry, and as a model compound in the study of the metabolism of toluene in humans. 2,4,5-Triethyltoluene has several advantages as a solvent, including low toxicity and good solubility for a wide range of compounds. However, it also has some limitations, including a low boiling point and limited solubility for some compounds. Future research on 2,4,5-Triethyltoluene should focus on the development of new synthesis methods, the study of its mechanism of action, and the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Méthodes De Synthèse
2,4,5-Triethyltoluene is synthesized by the alkylation of toluene with ethylene in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the yield of 2,4,5-Triethyltoluene depends on the reaction conditions. 2,4,5-Triethyltoluene can also be synthesized by the reaction of 2,4,5-trichlorotoluene with sodium ethoxide.
Applications De Recherche Scientifique
2,4,5-Triethyltoluene has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. 2,4,5-Triethyltoluene is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,4,5-Triethyltoluene is used as a model compound in the study of the metabolism of toluene in humans.
Propriétés
Numéro CAS |
19961-08-1 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1,2,4-triethyl-5-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-13(7-3)12(6-2)8-10(11)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
DNESHXZRWPOZTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C)CC)CC |
SMILES canonique |
CCC1=CC(=C(C=C1C)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
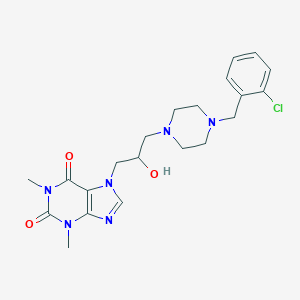

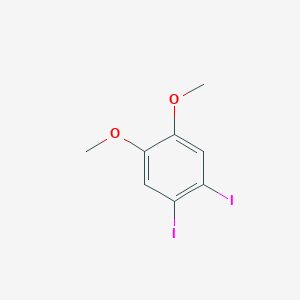
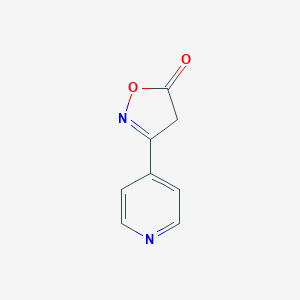

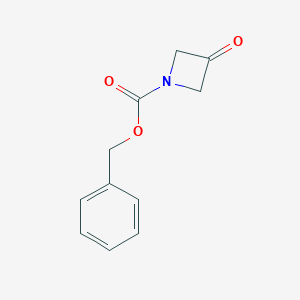
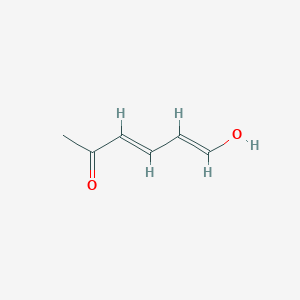
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
